molecular formula C22H20FNO3S B12120357 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B12120357
M. Wt: 397.5 g/mol
InChI Key: IFBNYUYYWZMZRV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide: is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorine atom, and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the naphthalen-1-ylmethyl group: This step may involve a nucleophilic substitution reaction where the naphthalen-1-ylmethyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide
  • 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide is unique due to the presence of the fluorine atom and the naphthalen-1-ylmethyl group, which can impart distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and improve its stability and solubility.

Properties

Molecular Formula

C22H20FNO3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H20FNO3S/c23-21-11-4-3-10-20(21)22(25)24(18-12-13-28(26,27)15-18)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-11,18H,12-15H2

InChI Key

IFBNYUYYWZMZRV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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